molecular formula C20H19FN2O3 B2520246 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one CAS No. 877802-53-4

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one

Cat. No.: B2520246
CAS No.: 877802-53-4
M. Wt: 354.381
InChI Key: MDTKRIKHKODMIA-UHFFFAOYSA-N
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Description

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a piperazine ring, and a chromen-2-one core, which contribute to its diverse chemical and biological properties.

Biochemical Analysis

Biochemical Properties

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Cellular Effects

In cellular models, 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one has been shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . This compound does not affect cell viability, protein expression, and internalization of ENT1 and ENT2 .

Molecular Mechanism

The molecular mechanism of action of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one involves the inhibition of ENTs in an irreversible and non-competitive manner . This compound reduces Vmax of [3H]uridine transport in ENT1 and ENT2 without affecting Km .

Temporal Effects in Laboratory Settings

The inhibitory effect of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one on ENTs could not be washed out, indicating a long-lasting effect .

Metabolic Pathways

The metabolic pathways involving 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one are not yet fully understood. Its interaction with ENTs suggests a potential role in nucleotide synthesis and regulation of adenosine function .

Transport and Distribution

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one is likely transported across the cell membrane via ENTs

Subcellular Localization

The subcellular localization of 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one is currently unknown. Given its interaction with ENTs, it may be localized at the cell membrane where these transporters are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-fluorophenylpiperazine with a suitable aldehyde or ketone to form an intermediate, which is then subjected to cyclization and hydroxylation reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are typically optimized to achieve the desired transformation with high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-6-hydroxy-2H-chromen-2-one stands out due to its specific combination of a fluorophenyl group, piperazine ring, and chromen-2-one core, which confer unique chemical and biological properties. Its selectivity for ENT2 over ENT1 and its irreversible inhibition mechanism make it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c21-17-3-1-2-4-18(17)23-9-7-22(8-10-23)13-14-11-20(25)26-19-6-5-15(24)12-16(14)19/h1-6,11-12,24H,7-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTKRIKHKODMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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